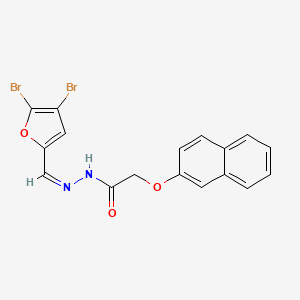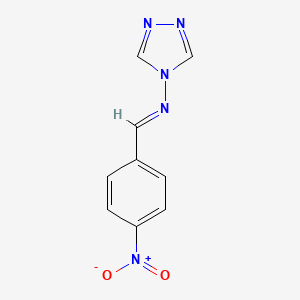![molecular formula C16H17NO6 B11114712 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl propan-2-yl carbonate](/img/structure/B11114712.png)
2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl propan-2-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ISOPROPYL (2-{[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]AMINO}ETHYL) CARBONATE is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an isopropyl group, a chromen-3-yl moiety, and a carbonate linkage, making it a unique and valuable molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL (2-{[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]AMINO}ETHYL) CARBONATE typically involves multiple steps, starting with the preparation of the chromen-3-yl moiety. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with appropriate reagents to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, solvents, and purification techniques such as chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
ISOPROPYL (2-{[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]AMINO}ETHYL) CARBONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chromen-3-yl moiety, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromen-3-yl derivatives, while reduction can lead to the formation of reduced coumarin compounds .
Applications De Recherche Scientifique
ISOPROPYL (2-{[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]AMINO}ETHYL) CARBONATE has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of ISOPROPYL (2-{[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]AMINO}ETHYL) CARBONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-2-one structure.
Warfarin: A synthetic coumarin derivative used as an anticoagulant.
Dicoumarol: Another coumarin derivative with anticoagulant properties.
Uniqueness
ISOPROPYL (2-{[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]AMINO}ETHYL) CARBONATE is unique due to its specific structural features, such as the isopropyl group and the carbonate linkage, which confer distinct chemical and biological properties . These features make it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C16H17NO6 |
|---|---|
Poids moléculaire |
319.31 g/mol |
Nom IUPAC |
2-[(2-oxochromene-3-carbonyl)amino]ethyl propan-2-yl carbonate |
InChI |
InChI=1S/C16H17NO6/c1-10(2)22-16(20)21-8-7-17-14(18)12-9-11-5-3-4-6-13(11)23-15(12)19/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Clé InChI |
PENZGYOADVDJLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)OCCNC(=O)C1=CC2=CC=CC=C2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11114640.png)
![N'-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11114657.png)
![2-cyano-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11114664.png)
![2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B11114668.png)
![5-({6-Tert-butyl-3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B11114690.png)
![4-(decyloxy)-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide](/img/structure/B11114697.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B11114698.png)
![N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11114700.png)
![3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11114707.png)
![Benzamide, 2-chloro-N-[2-(4-chloro-2-nitrophenylamino)-1-methylethyl]-4,5-difluoro-](/img/structure/B11114708.png)
methanone](/img/structure/B11114724.png)
![1-(3-Chlorophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11114732.png)

